1-Fluorohexane

Descripción general

Descripción

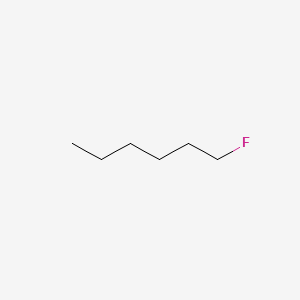

1-Fluorohexane is a chemical compound belonging to the group of aliphatic saturated halogenated hydrocarbons. Its chemical formula is C6H13F . This compound is a colorless liquid that is soluble in ether and benzene. It is primarily used in organic chemistry as a reagent or solvent and in physical chemistry as a model compound for understanding the physico-chemical properties of fluorinated hydrocarbons .

Métodos De Preparación

1-Fluorohexane can be synthesized through the reaction of 1-chlorohexane or 1-bromohexane with potassium fluoride in ethylene glycol. The reaction conditions typically involve heating the mixture to facilitate the substitution of the halogen atom with a fluorine atom .

Synthetic Route: [ \text{CH}_3(\text{CH}_2)_5\text{Cl} + \text{KF} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{F} + \text{KCl} ]

Industrial Production: The industrial production of this compound follows a similar synthetic route, with the reaction being scaled up and optimized for higher yields and purity. The use of ethylene glycol as a solvent helps in the efficient transfer of the fluoride ion to the hexane chain .

Análisis De Reacciones Químicas

Grignard-Type Formation

1-Fluorohexane reacts with activated magnesium to form organomagnesium intermediates:

This reaction proceeds via frontside nucleophilic attack at the C–F bond, forming a carbanion-like intermediate .

Cross-Coupling with Electrophiles

The resultant organomagnesium species () reacts with diverse electrophiles in >80% yield under mild conditions :

| Electrophile | Product | Bond Formed | Yield (%) |

|---|---|---|---|

| HBpin | C₆H₁₃–Bpin | C–B | 92 |

| B₂pin₂ | (C₆H₁₃)₂Bpin | C–B | 85 |

| H₃SiPh | C₆H₁₃–SiPhH₂ | C–Si | 88 |

| ClSnBu₃ | C₆H₁₃–SnBu₃ | C–Sn | 78 |

| C₆F₆ | C₆H₁₃–C₆F₅ | C–C | 82 |

Mechanistic Insight : DFT calculations reveal a transition state where the Mg–Mg σ-bond donates electron density to the σ*(C–F) orbital, stretching the C–F bond to 1.84 Å (from 1.39 Å) .

Catalytic HF Shuttling with Alkynes

This compound acts as an HF donor in the presence of BF₃·OEt₂ (10 mol%) to functionalize alkynes :

Conditions : CHCl₃, 80°C, 2 equiv. This compound.

| Alkyne Substrate | Product | Yield (%) | Side Products |

|---|---|---|---|

| 1-Dodecyne | 2,2-Difluorododecyne | 76 | Heptene isomers (79%) |

| 4-Octyne | 2,2-Difluoro-4-octyne | 68 | <2% alkyne hydration |

| Ethynylbenzene | 2,2-Difluorostyrene | 63 | Ketone derivatives (5%) |

Note : Reactions in fluorinated ethylene propylene (FEP) tubes suppress alkyne hydration side products .

Environmental Degradation Pathways

Although the C–F bond is strong (), this compound undergoes slow transformations under environmental conditions :

-

Photolysis : Forms unidentified products, likely via radical intermediates.

-

Biodegradation : Potential oxidation to perfluorohexan-1-ol and further to perfluorohexanoic acid (persistent environmental contaminants) .

Cyclization Reactions

Substrates with additional halogens (e.g., 1-iodo-3-fluoropropane) undergo intramolecular cyclization :

Yields for five-membered ring formation exceed 70% .

Aplicaciones Científicas De Investigación

1-Fluorohexane has several scientific research applications:

Organic Chemistry: It is used as a reagent or solvent in various organic synthesis reactions.

Physical Chemistry: It serves as a model compound for studying the physico-chemical properties of fluorinated hydrocarbons.

Biological Studies: Although less common, it can be used in studies involving the interaction of fluorinated compounds with biological systems.

Industrial Applications: It is used in the production of other fluorinated organic compounds and as a solvent in various industrial processes

Mecanismo De Acción

The mechanism of action of 1-Fluorohexane primarily involves its role as a reagent or solvent in chemical reactions. The fluorine atom in the compound can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reaction or application in which this compound is used .

Comparación Con Compuestos Similares

1-Fluorohexane can be compared with other similar compounds such as 1-Chlorohexane, 1-Bromohexane, and 1-Iodohexane. These compounds share similar structures but differ in the halogen atom attached to the hexane chain. The presence of different halogens affects their reactivity, boiling points, and solubility:

1-Chlorohexane (C6H13Cl): Has a higher boiling point and different reactivity compared to this compound.

1-Bromohexane (C6H13Br): More reactive than this compound due to the larger size and lower bond dissociation energy of the bromine atom.

1-Iodohexane (C6H13I): Even more reactive than 1-Bromohexane, with a lower boiling point and higher reactivity due to the iodine atom

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as higher bond strength and lower reactivity compared to its chloro, bromo, and iodo counterparts.

Actividad Biológica

1-Fluorohexane (CAS 373-14-8) is a fluorinated hydrocarbon with the molecular formula and a molecular weight of approximately 104.17 g/mol. It exists as a colorless liquid with a boiling point of 92-93 °C and a density of 0.80 g/mL . This compound has garnered attention due to its potential applications in various fields, including proteomics research and as a solvent in chemical processes.

This compound is characterized by the substitution of one hydrogen atom in hexane with a fluorine atom. This modification significantly alters its chemical properties, including its reactivity and interaction with biological systems. The presence of the fluorine atom enhances the compound's stability and hydrophobicity, which can influence its biological interactions.

Toxicological Profile

The toxicological profile of this compound remains under investigation, but preliminary studies suggest that it may not exhibit significant toxicity under normal exposure conditions. According to environmental assessments, this compound does not readily biodegrade and is not considered bioaccumulative in aquatic organisms . However, the long-term effects of exposure, particularly in humans, are not fully understood.

Table 1: Summary of Toxicological Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃F |

| Molecular Weight | 104.17 g/mol |

| Boiling Point | 92-93 °C |

| Density | 0.80 g/mL |

| Biodegradability | Not readily biodegradable |

| Bioaccumulation Potential | Low (not bioaccumulative) |

| Toxicity | Not classified as toxic |

Environmental Impact

This compound is part of a broader category of perfluorinated compounds (PFAS), which are known for their persistence in the environment. Studies indicate that while it does not meet the criteria for being classified as persistent, bioaccumulative, and toxic (PBT), its environmental fate requires careful monitoring due to potential long-term implications .

Case Study: Environmental Risk Assessment

An environmental risk evaluation report highlighted that this compound does not pose significant risks to aquatic life based on bioconcentration studies. The compound was found to have low bioaccumulation potential, indicating that it is unlikely to accumulate in the food chain . This assessment is crucial for regulatory purposes, especially concerning its use in industrial applications.

Case Study: Proteomics Research Applications

In proteomics research, this compound has been utilized as a solvent due to its unique properties that can enhance protein solubility and stability. Researchers have noted that its use can improve the extraction efficiency of proteins from biological samples, facilitating better analytical outcomes .

Research Findings

Recent studies have investigated the effects of fluorinated compounds on biological systems. For instance, research into haloalkane dehalogenases has shown that fluorinated alkanes like this compound can inhibit certain enzymatic activities in bacteria, suggesting potential applications in bioremediation strategies . These findings illustrate the dual nature of such compounds; while they may pose environmental risks, they also offer opportunities for innovative applications in biotechnology.

Table 2: Research Findings on Biological Interactions

Propiedades

IUPAC Name |

1-fluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFERIJCSHDJMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059910 | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-14-8 | |

| Record name | 1-Fluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-fluorohexane interact with tungsten hexacarbonyl, and what are the downstream effects?

A1: this compound can interact with tungsten hexacarbonyl (W(CO)6) in two ways: either through the fluorine atom (W−F bonding) or through a three-center, two-electron C(H)−M bond (agostic interaction). Research suggests that W−F bonding is favored when this compound is introduced to a solution of W(CO)6. [] This interaction forms (1-C6H13F)W(CO)5. Further studies indicate that this complex may undergo linkage isomerization through an intramolecular pathway. []

Q2: Can you provide the structural characterization of this compound, including its molecular formula, weight, and relevant spectroscopic data?

A2:

- Molecular Weight: 104.17 g/molWhile the provided abstracts don't delve into detailed spectroscopic data, studies utilizing scanning tunneling microscopy (STM) have elucidated the conformation and orientation of this compound within monolayers on graphite surfaces. []

Q3: How does the presence of this compound influence the catalytic activity of WO3-SiO2 in reactions involving 1-butene?

A3: The addition of this compound to a reactor containing WO3-SiO2 catalyst and 1-butene has been shown to promote the isomerization of 1-butene while inhibiting its disproportionation. [] This suggests that this compound can modulate the catalytic activity of WO3-SiO2, influencing the selectivity of the reaction pathways.

Q4: Has computational chemistry been used to study this compound, and if so, what insights have been gained?

A4: Yes, computational methods such as energy minimizations and molecular dynamics simulations have been employed to study the behavior of this compound. Specifically, these techniques successfully reproduced the structural parameters observed in experimental studies of this compound monolayers on graphite. [] The simulations highlighted the crucial role of anisotropic electrostatic forces associated with the fluorine atom in governing the self-assembly process of these monolayers. []

Q5: Are there studies exploring the potential toxicity of this compound?

A5: While not extensively discussed in the provided abstracts, one study specifically focuses on comparing the hepatotoxicity (liver toxicity) of 1-fluoropentane and this compound. [] This suggests that research has been conducted to assess the potential toxicological profile of this compound.

Q6: Can positrons bind to this compound, and how was this determined?

A6: Experiments using energy-resolved positron annihilation suggest that positrons can indeed bind to this compound and other larger alkane molecules. [] The evidence comes from observing significantly enhanced annihilation rates at specific positron energies corresponding to the excitation of molecular vibrations in these molecules. This observation aligns with a model where the incoming positron forms a temporary bond with the molecule (a vibrational Feshbach resonance), increasing the likelihood of annihilation. [] The shift in the energy of these resonances in larger alkanes is interpreted as a measure of the positron binding energy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.